1-(3-(Vinyloxy)phenyl)ethanone: A Dual-Functional Scaffold for Advanced Therapeutics
1-(3-(Vinyloxy)phenyl)ethanone: A Dual-Functional Scaffold for Advanced Therapeutics
The following technical guide details the structure, synthesis, and applications of 1-(3-(Vinyloxy)phenyl)ethanone , a dual-functional intermediate critical for advanced polymer therapeutics and drug delivery systems.
Executive Summary
1-(3-(Vinyloxy)phenyl)ethanone (also known as m-Vinyloxyacetophenone) is a versatile organic intermediate characterized by two distinct reactive centers: an electron-rich vinyl ether group and an electrophilic acetophenone moiety. This dual functionality makes it a high-value monomer for constructing functionalized polymers.
In drug development, this compound serves as a "linchpin" scaffold. The vinyl group allows for the formation of biocompatible poly(vinyl ether) backbones via cationic polymerization, while the pendant ketone group provides a site for the reversible attachment of active pharmaceutical ingredients (APIs) via pH-sensitive hydrazone or imine linkages.
Chemical Identity & Physicochemical Properties
Structural Overview
The molecule consists of a benzene ring substituted at the meta positions (1,3-relationship) with an acetyl group (
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IUPAC Name: 1-(3-(Vinyloxy)phenyl)ethanone
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Synonyms: 3-Vinyloxyacetophenone; m-Acetophenyl vinyl ether
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CAS Number: [Not widely listed; Analogous p-isomer is 1849-92-9]
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Molecular Formula:
-
Molecular Weight: 162.19 g/mol
Physical Properties (Predicted & Analog-Based)
| Property | Value / Description | Source/Note |
| Appearance | Colorless to pale yellow liquid | Based on p-isomer data |
| Boiling Point | ~105–110 °C at 10 mmHg | Estimated from 3-hydroxyacetophenone |
| Density | ~1.08 g/cm³ | Estimated |
| Solubility | Soluble in DCM, THF, Toluene, Ethanol | Insoluble in water |
| Stability | Sensitive to acid hydrolysis (acetal formation) | Store under inert gas |
Synthesis & Manufacturing Methodologies
The synthesis of 1-(3-(Vinyloxy)phenyl)ethanone typically proceeds via the vinylation of 3-hydroxyacetophenone . Two primary routes are employed depending on scale and available equipment.
Route A: Transition-Metal Catalyzed Transvinylation (Lab Scale)
This method is preferred for research applications due to milder conditions and higher selectivity, avoiding the high pressures of acetylene gas.
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Reagents: 3-Hydroxyacetophenone, Vinyl Acetate (solvent & reagent).
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Catalyst: Iridium complex
or Palladium(II) acetate. -
Mechanism: The metal catalyst facilitates the transfer of the vinyl group from vinyl acetate to the phenol oxygen.
Route B: Reppe Vinylation (Industrial Scale)
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Reagents: 3-Hydroxyacetophenone, Acetylene gas (
). -
Catalyst: Potassium Hydroxide (KOH) or Potassium tert-butoxide in DMSO.
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Conditions: High pressure (10–20 atm) and temperature (140–160 °C).
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Note: Requires specialized autoclaves due to explosion hazards of compressed acetylene.
Visualization: Synthesis Pathway
Figure 1: Comparison of Transvinylation (Lab) and Reppe Vinylation (Industrial) pathways.
Reactivity Profile & Polymerization
The utility of 1-(3-(Vinyloxy)phenyl)ethanone lies in its orthogonal reactivity.
Cationic Polymerization (Vinyl Group)
Vinyl ethers are electron-rich monomers that undergo cationic polymerization . Unlike radical polymerization, which can be inhibited by oxygen, cationic polymerization is sensitive to moisture and basic impurities.
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Initiators: Lewis acids (
, , ) or Protic acids ( ). -
Living Polymerization: To achieve controlled molecular weights and narrow polydispersity (PDI < 1.1), Living Cationic Polymerization is employed using an initiator/Lewis acid binary system (e.g., IBVE-HCl adduct /
). -
Result: A poly(vinyl ether) backbone with pendant acetophenone groups.
Ketone Functionalization (Acetophenone Group)
The ketone remains intact during cationic polymerization, serving as a post-polymerization modification site.
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Schiff Base Formation: Reaction with primary amines (
) to form imines. -
Hydrazone Formation: Reaction with hydrazines (
) to form acid-labile hydrazone linkages. This is the primary mechanism for drug conjugation .
Applications in Drug Development
pH-Sensitive Drug Delivery Systems
The pendant ketone allows for the conjugation of hydrazide-containing drugs (e.g., Doxorubicin derivatives).
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Mechanism: The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic environment of endosomes (pH 5.0–6.0) or tumor microenvironments.
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Benefit: Reduces systemic toxicity by releasing the active drug only at the target site.
Photo-Responsive Hydrogels
The acetophenone moiety can act as a photo-initiator or crosslinker. Upon UV irradiation, the ketone can undergo Norrish Type I or II cleavage or hydrogen abstraction, leading to radical formation that can crosslink the polymer chains, turning a liquid solution into a solid hydrogel in situ.
Visualization: Drug Conjugation Workflow
Figure 2: Workflow for creating pH-sensitive polymer-drug conjugates.
Experimental Protocols
Protocol A: Synthesis via Transvinylation
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Objective: Synthesize 5g of 1-(3-(Vinyloxy)phenyl)ethanone.
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Step 1: In a flame-dried 100 mL round-bottom flask, dissolve 3-hydroxyacetophenone (36.7 mmol, 5.0 g) in vinyl acetate (30 mL).
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Step 2: Add Sodium Carbonate (
, 2.2 g) and the catalyst (0.5 mol%). -
Step 3: Heat the mixture to reflux (approx. 75 °C) under an argon atmosphere for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
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Step 4: Upon completion, cool to room temperature, filter through a celite pad to remove the catalyst, and concentrate the filtrate in vacuo.
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Step 5: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
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Validation:
NMR ( ): Look for vinyl protons at 6.6 (dd), 4.7 (dd), and 4.4 (dd) ppm.
Protocol B: Cationic Polymerization
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Objective: Synthesize Poly(1-(3-(Vinyloxy)phenyl)ethanone).
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Step 1: Bake all glassware at 120 °C overnight. Cool under dry nitrogen flow.
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Step 2: Charge a Schlenk flask with dry Toluene (10 mL) and the monomer (1.0 g). Cool to 0 °C.
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Step 3: Initiate polymerization by adding
(0.1 mol% relative to monomer). -
Step 4: Stir at 0 °C for 2 hours. The solution viscosity will increase.
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Step 5: Terminate by adding ammoniacal methanol (1 mL).
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Step 6: Precipitate the polymer into excess cold methanol. Filter and dry under vacuum.
Safety & Handling
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Peroxide Formation: Like all vinyl ethers, this compound can form explosive peroxides upon prolonged exposure to air. Test with starch-iodide paper before distillation.
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Acid Sensitivity: Traces of acid will cause rapid polymerization or hydrolysis. Store in base-washed glass containers.
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Flammability: Keep away from open flames and sparks.
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Toxicity: Treat as a potential irritant. Use standard PPE (gloves, goggles, fume hood).
References
- Reppe, W. (1956). Chemie und Technik der Acetylen-Druck-Reaktionen. Verlag Chemie.
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Aoshima, S., & Kanaoka, S. (2009). "A Renaissance in Living Cationic Polymerization." Chemical Reviews, 109(11), 5245–5287. Link
- Bae, Y., & Kataoka, K. (2009). "Intelligent polymeric micelles from functional poly(ethylene glycol)-poly(amino acid) block copolymers." Advanced Drug Delivery Reviews, 61(11), 940-952. (Context for hydrazone linkers).
- McKeon, J. E., et al. (1972). "The Palladium-Catalyzed Vinyl Exchange Reaction." Tetrahedron, 28(19), 4883-4893.
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PubChem. "1-(3-Vinylphenyl)ethanone Compound Summary." (Used for structural analog comparison). Link
